

## An In-depth Technical Guide to (4Z)-Lachnophyllum Lactone (C10H14O2)

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| Compound of Interest |                                 |           |  |  |  |
|----------------------|---------------------------------|-----------|--|--|--|
| Compound Name:       | Tetrahydrolachnophyllum lactone |           |  |  |  |
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone with the molecular formula C10H14O2, has emerged as a molecule of significant interest due to its diverse biological activities. Isolated from plant species such as Conyza bonariensis, this compound has demonstrated potent nematicidal, antileishmanial, antimycobacterial, phytotoxic, and antifungal properties. Its  $\alpha$ , $\beta$ -unsaturated carbonyl moiety is believed to be a key structural feature contributing to its bioactivity, likely through Michael addition reactions with biological nucleophiles. This technical guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, aiming to facilitate further research and development of this promising natural product.

## **Physicochemical and Spectroscopic Data**

The structural and analytical data for (4Z)-Lachnophyllum lactone are summarized below.

Table 1: Physicochemical Properties of (4Z)-Lachnophyllum Lactone



| Property          | Value   | Reference |  |
|-------------------|---|-----------|--|
| Molecular Formula | C10H14O2  | [1][2]    |  |
| Molecular Weight  | 166.21 g/mol  | [1][2]    |  |
| CAS Number        | 56407-87-5  | [1][2]    |  |
| Appearance        | Not specified                                       |           |  |
| IUPAC Name        | (4Z)-5-(Hex-2-en-4-yn-1-<br>ylidene)furan-2(5H)-one |           |  |

Table 2: Spectroscopic Data for (4Z)-Lachnophyllum Lactone

| Spectroscopic Data   | Values   | Reference |
|--|--|-----------|
| <sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ), δ (ppm)  | 7.33 (1H, dd, J = 6.0, 2.8 Hz),<br>6.22 (1H, dd, J = 6.0, 2.0 Hz),<br>5.38 (1H, m), 3.32 (2H, m),<br>2.21 (3H, t, J = 7.0 Hz), 1.13<br>(3H, t, J = 7.0 Hz) | [1]       |
| <sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ), δ (ppm) | 169.0, 156.1, 142.7, 120.2,<br>104.7, 95.2, 74.9, 22.2, 21.9,<br>13.6  | [1]       |
| High-Resolution Mass<br>Spectrometry (HRMS) (ESI+)         | m/z [M+H]+ calculated for<br>C10H15O2: 167.1067; found<br>167.1066   | [2]       |
| Infrared (IR) Spectroscopy                                 | Not explicitly detailed in the primary literature.   |           |

## **Biological Activity**

(4Z)-Lachnophyllum lactone has been evaluated for a range of biological activities, with key quantitative data presented in Table 3.

Table 3: Quantitative Biological Activity of (4Z)-Lachnophyllum Lactone



| Activity              | Test<br>Organism/Cell<br>Line                  | Parameter     | Value                         | Reference |
|-----------------------|--|---------------|-------------------------------|-----------|
| Nematicidal           | Meloidogyne<br>incognita                       | IC50          | 75.3 μg/mL                    | [2]       |
| Antileishmanial       | Leishmania<br>infantum (axenic<br>amastigotes) | EC50          | 9.7 μΜ                        | [2]       |
| Antimycobacteria<br>I | Mycobacterium<br>tuberculosis<br>H37Rv         | Not specified | Exhibited activity            | [2]       |
| Phytotoxic            | Cuscuta<br>campestris                          | IC50          | 24.8 μg/mL                    | [1]       |
| Antifungal            | Verticillium<br>dahliae                        | Not specified | Exhibited activity            | [3]       |
| Cytotoxicity          | Mammalian cells (not specified)                | Not specified | Moderate<br>selectivity index | [2]       |

# Experimental Protocols Synthesis of (4Z)-Lachnophyllum Lactone

A synthetic route to (4Z)-Lachnophyllum lactone has been developed, enabling the production of larger quantities for biological evaluation. The key step involves a Pd-Cu bimetallic cascade cross-coupling cyclization.[2][3]

### Materials:

- Hepta-1,3-diyne
- (Z)-3-iodoacrylic acid
- PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>



- Cul
- Et<sub>3</sub>N
- CH₃CN
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

#### Procedure:

- To a solution of (Z)-3-iodoacrylic acid in CH₃CN, add Et₃N, Cul, and PdCl₂(PPh₃)₂.
- Add hepta-1,3-diyne to the reaction mixture.
- Stir the reaction at 40 °C overnight.
- After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford (4Z)-Lachnophyllum lactone.



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**Caption:** Synthetic workflow for (4Z)-Lachnophyllum lactone.

### **Nematicidal Activity Assay**

The nematicidal activity against the root-knot nematode Meloidogyne incognita can be assessed as follows.[2]

### Materials:

• (4Z)-Lachnophyllum lactone stock solution (in a suitable solvent, e.g., DMSO)





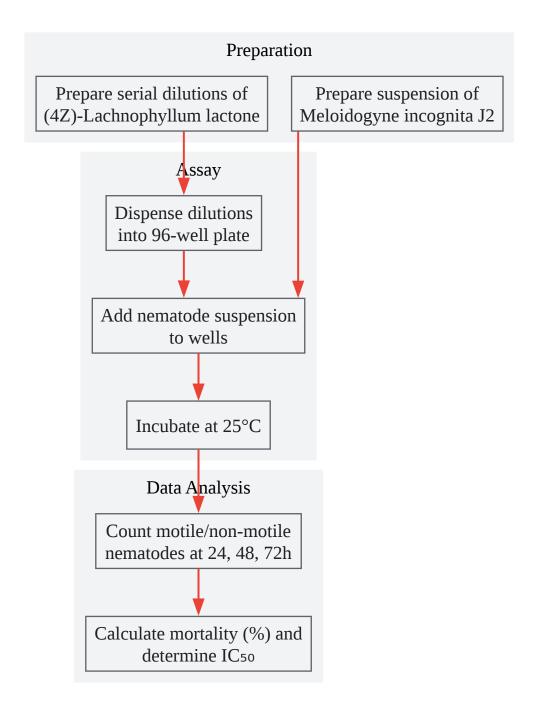


- Meloidogyne incognita second-stage juveniles (J2)
- Pluronic F-127 solution
- 96-well microtiter plates
- Microscope

### Procedure:

- Prepare serial dilutions of (4Z)-Lachnophyllum lactone in Pluronic F-127 solution.
- Dispense the dilutions into the wells of a 96-well plate.
- Add a suspension of M. incognita J2 to each well.
- Incubate the plates at 25 °C.
- After 24, 48, and 72 hours, count the number of motile and non-motile nematodes under a microscope.
- Calculate the percentage of mortality and determine the IC<sub>50</sub> value.





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Caption: Experimental workflow for the nematicidal activity assay.

## Putative Signaling Pathways and Mechanism of Action







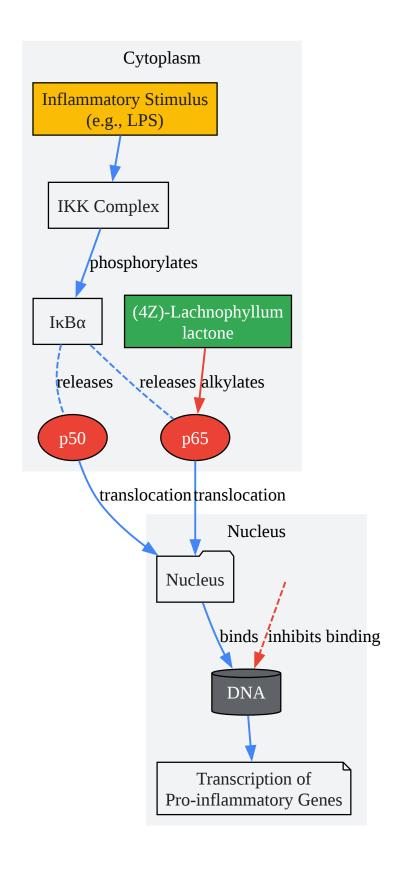
The precise molecular mechanisms and signaling pathways affected by (4Z)-Lachnophyllum lactone have not yet been fully elucidated. However, based on its chemical structure and the known activities of related compounds, several putative mechanisms can be proposed.

The presence of an  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone moiety is a common feature in many biologically active natural products. This electrophilic center is susceptible to nucleophilic attack by thiol groups in cysteine residues of proteins. This covalent modification can lead to enzyme inhibition or modulation of transcription factor activity.

### Potential Inhibition of NF-kB Signaling

Many sesquiterpene lactones are known to inhibit the pro-inflammatory transcription factor NF- $\kappa$ B. The proposed mechanism involves the alkylation of cysteine residues on the p65 subunit of NF- $\kappa$ B, which prevents its binding to DNA and subsequent transcription of pro-inflammatory genes.





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**Caption:** Putative inhibition of the NF-κB signaling pathway.



## **General Enzyme Inhibition via Michael Addition**

The  $\alpha$ , $\beta$ -unsaturated carbonyl group can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of various enzymes, leading to their irreversible inhibition. This general mechanism could account for the broad spectrum of biological activities observed for (4Z)-Lachnophyllum lactone.



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**Caption:** General mechanism of enzyme inhibition via Michael addition.

### **Conclusion and Future Directions**

(4Z)-Lachnophyllum lactone is a natural product with a diverse and potent range of biological activities that warrant further investigation for potential applications in agriculture and medicine. While synthetic routes have been established, allowing for more extensive biological screening, a significant knowledge gap remains concerning its specific molecular targets and signaling pathways. Future research should focus on elucidating these mechanisms to better understand its structure-activity relationships and to identify potential lead compounds for drug development. Target identification studies, such as affinity chromatography and proteomics, could provide valuable insights into its cellular binding partners and pave the way for the rational design of more potent and selective analogs.

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